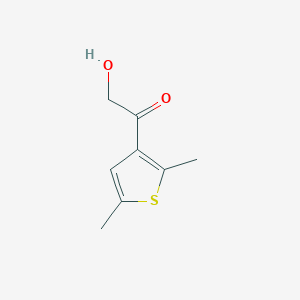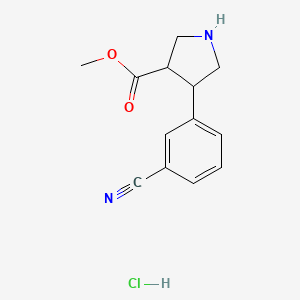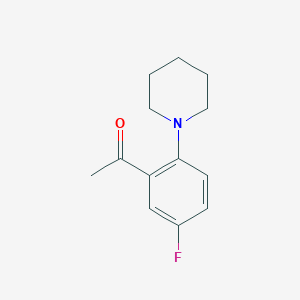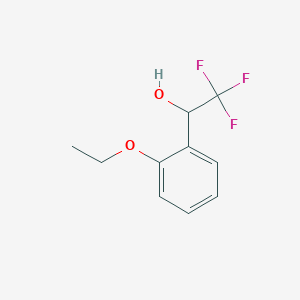
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone is an organic compound that belongs to the class of thienyl ketones This compound is characterized by the presence of a thienyl ring substituted with two methyl groups at positions 2 and 5, and a hydroxyethanone group attached to the 3-position of the thienyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the aldol condensation reaction of 3-acetyl-2,5-dimethythiophene with appropriate aldehydes in the presence of a base such as sodium hydroxide in an ethanolic solution . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization from methanol/chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thienyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. For instance, in photochromic applications, the compound undergoes reversible structural changes upon exposure to light, leading to changes in its optical properties . These changes are mediated by the formation and breaking of chemical bonds within the molecule, influenced by the energy absorbed from light.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2,5-dimethyl-3-thienyl)ethanedione: A related compound with two thienyl rings and a diketone structure.
4,5-Bis(2,5-dimethyl-3-thienyl)-1,3-azoles: Compounds with thienyl rings linked through azole rings, exhibiting photochromic properties.
Uniqueness
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role in the development of advanced materials highlight its importance in scientific research.
Propiedades
Fórmula molecular |
C8H10O2S |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
1-(2,5-dimethylthiophen-3-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H10O2S/c1-5-3-7(6(2)11-5)8(10)4-9/h3,9H,4H2,1-2H3 |
Clave InChI |
JHZAOVQPKAJDDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11723736.png)
![Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate](/img/structure/B11723740.png)


![3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B11723764.png)


![tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B11723779.png)
![6-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11723781.png)
![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)


